2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a heterocyclic compound with potential applications in various fields of scientific research and industry. This compound is notable for its complex structure, which includes a thiazolo[5,4-B]pyridine moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Mechanism of Action
Target of Action
Similar compounds, such as thiazolo[3,2-a]pyrimidines, have been shown to have a wide range of pharmacological activities . They have been studied for their antimicrobial, apoptotic, and antitumor activities . Some representatives of this class of compounds are inhibitors of DNA gyrase and SARS-Cov-2 glycoprotein .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some thiazolo[3,2-a]pyrimidines have been found to inhibit DNA gyrase, an enzyme involved in DNA replication and transcription .
Biochemical Pathways
For example, some thiazolo[3,2-a]pyrimidines have been found to inhibit DNA gyrase, affecting the DNA replication and transcription pathways .
Result of Action
Similar compounds have been shown to have antimicrobial, apoptotic, and antitumor activities .
Biochemical Analysis
Biochemical Properties
It is known that thiazolo[5,4-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . These compounds have been identified and developed in recent years due to their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Cellular Effects
Some studies have shown that similar compounds manifest remarkable antiproliferative activities against certain cell lines
Molecular Mechanism
It is known that some representatives of the thiazolo[5,4-b]pyridines class of compounds are inhibitors of DNA gyrase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) and ammonium thiocyanate.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiazolo[5,4-B]pyridine core with the benzamide moiety, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-N-(2-methyl-4-(thiazolo[5,4-B]pyridin-2-YL)phenyl)nicotinamide: Similar structure with a nicotinamide moiety.
1-(Thiazol-2-yl)pyrazoline: Contains a thiazole ring and exhibits similar biological activities.
Uniqueness
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the thiazolo[5,4-B]pyridine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-19-12-5-4-8-16(19)20(26)24-17-10-6-9-15(14(17)2)21-25-18-11-7-13-23-22(18)28-21/h4-13H,3H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZCZGODWMGLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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